![molecular formula C22H35NO8 B600929 but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol CAS No. 66722-45-0](/img/structure/B600929.png)
but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
説明
準備方法
合成ルートと反応条件
ビスプロロールフマル酸塩は、ビスプロロールをエタノールに溶解し、フマル酸を添加することで合成できます。 反応は50℃で2時間行い、その後ゆっくりと-5℃に冷却して結晶化を誘導します . 生成した生成物を濾過して、93%の収率でビスプロロールフマル酸塩を得ます .
工業生産方法
工業的な環境では、ビスプロロールフマル酸塩は、同様の合成ルートを使用して、より大規模に生産されます。このプロセスでは、高収率と純度を確保するために、反応条件を注意深く制御します。 最終生成物は通常、経口投与のために錠剤またはカプセルに製剤化されます .
化学反応の分析
反応の種類
ビスプロロールフマル酸塩は、次のようなさまざまな化学反応を起こします。
酸化: ビスプロロールは、酸化されて関連する化合物になる可能性があります。
還元: 還元反応は、ビスプロロールの官能基を変更する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムは、還元剤としてよく使用されます。
主な生成物
これらの反応から生成される主な生成物には、さまざまなビスプロロールの不純物や類似体が含まれ、それらは多くの場合、薬理学的特性について研究されています .
科学研究への応用
ビスプロロールフマル酸塩は、幅広い科学研究への応用を持っています。
化学: β遮断薬とその相互作用の研究におけるモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路に対する影響について調査されています。
医学: 心臓血管疾患の治療における治療効果について広く研究されています。
科学的研究の応用
Chemical Properties and Structure
Molecular Formula : C19H29NO7
Molecular Weight : 383.4 g/mol
IUPAC Name : (E)-but-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Chemistry
The compound serves as a model for studying the synthesis of beta-blockers and enantioselective reactions. Its structural characteristics allow researchers to investigate the mechanisms of chemical reactions involved in drug synthesis.
Property | Value |
---|---|
Water Solubility | 0.402 mg/mL |
LogP | 1.8 |
pKa (Strongest Acidic) | 14.09 |
pKa (Strongest Basic) | 9.67 |
Biology
Research into the interactions of this compound with biological molecules aids in understanding its pharmacokinetics and pharmacodynamics. It has been studied for its effects on beta-adrenergic receptors, which are crucial in regulating heart function.
Medicine
As a selective beta-1 adrenergic receptor blocker, the compound is primarily used in treating cardiovascular diseases, including hypertension and angina pectoris. Its mechanism involves reducing heart rate and myocardial contractility, leading to lower blood pressure and oxygen demand.
Case Study: Clinical Application
A clinical study demonstrated that patients treated with this compound showed significant reductions in systolic and diastolic blood pressure compared to those receiving placebo treatments. The study emphasized the compound's efficacy in managing chronic heart conditions.
Industry
The synthesis and production methods of this compound are under investigation to improve industrial processes and yields. The compound's properties make it a candidate for further development in pharmaceutical formulations.
作用機序
ビスプロロールフマル酸塩は、心臓のβ1アドレナリン受容体を選択的に遮断することで作用します。 この作用は、心拍数と収縮力を低下させ、酸素需要を減らし、心臓の効率を向上させます . 分子標的はβ1受容体であり、関与する経路は主に交感神経系に関連しています .
類似の化合物との比較
類似の化合物
- アテノロール
- メトプロロール
- カルベジロール
- ラベタロール
独自性
ビスプロロールフマル酸塩は、β1受容体に対する高い選択性により、非選択性β遮断薬に関連する気管支収縮やその他の副作用のリスクを最小限に抑えることができます . この選択性は、呼吸器疾患のある患者にとって特に適しています .
類似化合物との比較
Similar Compounds
Uniqueness
Bisoprolol fumarate is unique due to its high selectivity for beta-1 receptors, which minimizes the risk of bronchoconstriction and other side effects associated with non-selective beta-blockers . This selectivity makes it particularly suitable for patients with respiratory conditions .
生物活性
The compound under investigation, but-2-enedioic acid; 1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol, is a complex molecular entity with significant biological implications, particularly in cardiovascular pharmacology. This article synthesizes findings from diverse sources to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- But-2-enedioic acid : A dicarboxylic acid known for its role in metabolic pathways.
- Propan-2-ylamino : Contributes to the molecule's interaction with biological systems.
- Phenoxy group : Enhances lipophilicity and receptor binding characteristics.
Research indicates that this compound functions primarily as a beta-1 adrenergic receptor blocker . Its mechanism involves:
- Competitive Binding : The compound binds specifically to beta-1 adrenergic receptors, inhibiting catecholamine action, which reduces heart rate and myocardial contractility .
- Vasodilation : By modulating receptor activity, it promotes vasodilation, contributing to lower blood pressure .
Biological Activity Overview
Case Studies & Research Findings
Several studies have evaluated the efficacy and safety of this compound:
- Study on Hypertension Management :
- Pharmacokinetic Analysis :
- Safety Profile Evaluation :
特性
IUPAC Name |
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPZLFIUFMNCLY-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104344-23-2, 66722-45-0, 105878-43-1 | |
Record name | Bisoprolol fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104344-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66722-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisoprolol monofumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105878431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisoprolol fumarate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISOPROLOL MONOFUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U057CX04H0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。